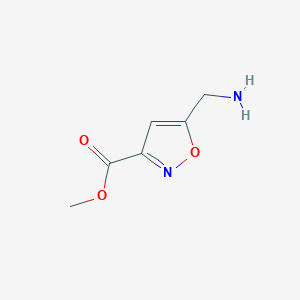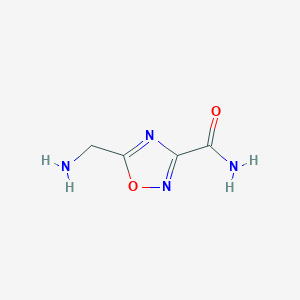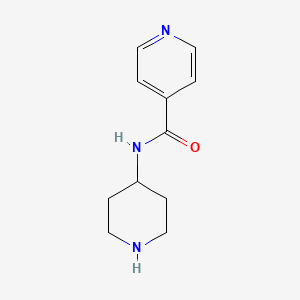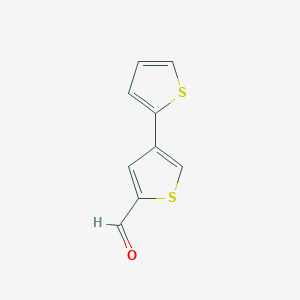
4-(Thiophen-2-yl)thiophene-2-carbaldehyde
Descripción general
Descripción
4-(Thiophen-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring two thiophene rings connected by a carbaldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Mecanismo De Acción
Target of Action
4-(Thiophen-2-yl)thiophene-2-carbaldehyde, a thiophene-based compound, is known to interact with a variety of biological targets. Thiophene derivatives have been found to exhibit a wide range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . They are also used in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents .
Mode of Action
It is known that thiophene derivatives can act as arylation reagents . In the synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones, thiophen-2-carbaldehyde reacts with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
The molecular and cellular effects of this compound are largely dependent on its specific targets and mode of action. For instance, some thiophene derivatives have been found to exhibit high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans .
Análisis Bioquímico
Biochemical Properties
4-(Thiophen-2-yl)thiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of beta-aryl-beta-amino acids and urea derivatives, which are important in biochemical pathways . The compound acts as an arylation reagent, facilitating the addition of aryl groups to other molecules, which can alter their biochemical properties and activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial and anticancer properties . These effects are mediated through the modulation of specific signaling pathways and the regulation of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression, which can further influence cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound has been shown to inhibit certain enzymes involved in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents . This inhibition can affect the overall metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that thiophene derivatives, including this compound, can be transported across cell membranes and distributed to various tissues, where they exert their biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been reported that thiophene derivatives can localize to the nucleus, where they can interact with nuclear proteins and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiophen-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Thiophen-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparación Con Compuestos Similares
Thiophene-2-carbaldehyde: A simpler analog with one thiophene ring.
2,2’-Bithiophene: A dimer of thiophene without the aldehyde group.
Thienothiophene: An annulated ring of two thiophene rings with a stable and electron-rich structure.
Uniqueness: 4-(Thiophen-2-yl)thiophene-2-carbaldehyde is unique due to the presence of two thiophene rings and an aldehyde group, which confer distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Propiedades
IUPAC Name |
4-thiophen-2-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZMKZIXZVISIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290267 | |
| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-91-9 | |
| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3′-Bithiophene]-5′-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


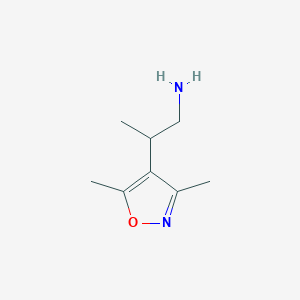
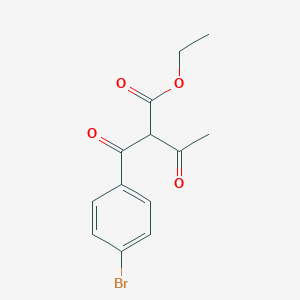
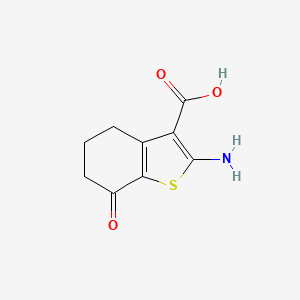
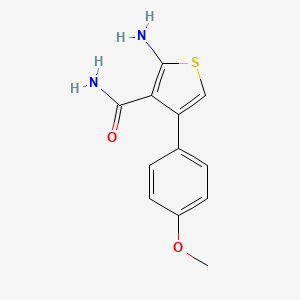
![2,4,6-tri(propan-2-yl)-N-[2-(4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3296481.png)
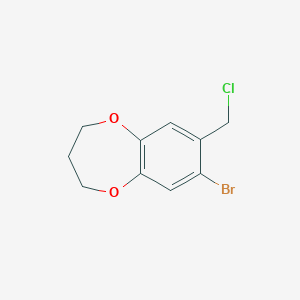
![5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3296489.png)
![(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3296497.png)
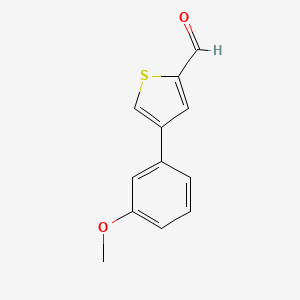
![5-[(Methylamino)methyl]furan-2-carboxylic acid](/img/structure/B3296506.png)

